

Application Note: Bioactive Heterocycle Synthesis using 2-Methoxy-5-methylpyridin-4-amine

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Compound of Interest

Compound Name:	2-Methoxy-5-methylpyridin-4-amine
CAS No.:	1260663-96-4
Cat. No.:	B1430947

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Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

2-Methoxy-5-methylpyridin-4-amine is a highly functionalized pyridine building block. Its value in drug discovery stems from its unique electronic "push-pull" architecture, which modulates solubility, metabolic stability, and ligand-target binding affinity.

Electronic & Steric Analysis

- 4-Amino Group (Nucleophile): The primary handle for derivatization. It serves as a hinge-binding motif in kinase inhibitors (H-bond donor/acceptor).
- 2-Methoxy Group (Electronic Modulator):
 - Inductive Effect:[1][2] Increases metabolic stability of the pyridine ring against oxidative metabolism compared to a methyl group.

- **Basicity:** Lowers the basicity of the pyridine nitrogen (N1), reducing non-specific binding and improving oral bioavailability.
- **5-Methyl Group (Conformational Lock):** Provides steric bulk that can lock the rotation of N-substituents, potentially freezing the bioactive conformation (atropisomerism control).

Physical Properties

Property	Value	Relevance
CAS	1260663-96-4	Unique Identifier
Formula	C7H10N2O	MW: 138.17 g/mol
pKa (calc)	~6.5 (4-NH2)	Protonation state at physiological pH
Solubility	DMSO, MeOH, DCM	Compatible with standard organic synthesis

Key Application: Synthesis of Imidazo[4,5-c]pyridine Scaffolds[12]

The most powerful application of this building block is its conversion into imidazo[4,5-c]pyridines, a privileged scaffold in oncology (e.g., PI3K/mTOR inhibitors). This requires introducing a nitrogen at the C3 position.

Mechanism: The "Ortho-Blocking" Strategy

Since the C5 position is blocked by a methyl group, electrophilic aromatic substitution (SEAr) is forced to occur at the C3 position (ortho to both the activating amine and methoxy groups). This regioselectivity is critical for high-yield synthesis.

Protocol A: C3-Nitration and Cyclization

Step 1: Regioselective Nitration The high electron density provided by the 4-amino and 2-methoxy groups allows nitration under relatively mild conditions compared to bare pyridines.

- Reagents: **2-Methoxy-5-methylpyridin-4-amine** (1.0 eq), HNO₃ (fuming, 1.5 eq), H₂SO₄ (solvent).
- Procedure:
 - Dissolve the amine in conc. H₂SO₄ at 0°C.
 - Add fuming HNO₃ dropwise, maintaining temp < 10°C.
 - Allow to warm to RT and stir for 2 hours. (Monitor by LCMS for [M+45]).
 - Quench: Pour onto crushed ice/NH₄OH (pH ~8). Filter the yellow precipitate (3-nitro intermediate).
- Critical Insight: The 5-methyl group prevents over-nitration or isomer formation, ensuring exclusive C3 substitution.

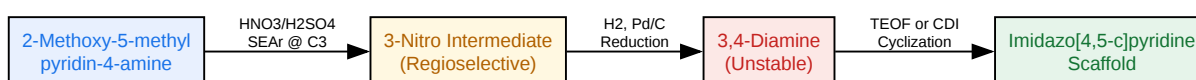
Step 2: Reduction to Diamine

- Reagents: 3-Nitro intermediate, Pd/C (10% wt), H₂ (1 atm), MeOH.
- Procedure: Hydrogenate at RT for 4 hours. Filter through Celite. The resulting 3,4-diamino-2-methoxy-5-methylpyridine is oxidation-sensitive; use immediately.

Step 3: Cyclization to Imidazo[4,5-c]pyridine

- Reagents: Diamine intermediate, Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI).
- Procedure (TEOF): Reflux diamine in TEOF with a catalytic amount of p-TsOH for 3 hours.
- Result: Formation of the fused imidazole ring.

Pathway Visualization (DOT)



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Figure 1: Regioselective synthesis of fused imidazo[4,5-c]pyridines driven by C5-methyl blocking.

Key Application: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[11]

Connecting the 4-amine to aryl halides is standard in generating kinase inhibitors (Type I/II). However, the steric bulk of the 5-methyl group requires specific ligand choices.

Ligand Selection Logic

- Problem: The 5-methyl group creates steric hindrance around the 4-amine nucleophile. Standard ligands (e.g., PPh₃) may result in low yields or slow rates.
- Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands) that are designed for hindered substrates.
 - BrettPhos: Excellent for primary amines and hindered substrates.
 - XantPhos: Good alternative if chelating effects are beneficial.

Protocol B: Hindered N-Arylation

Reagents:

- Substrate: **2-Methoxy-5-methylpyridin-4-amine** (1.0 eq)
- Coupling Partner: Aryl Bromide/Chloride (1.1 eq)
- Catalyst: Pd₂(dba)₃ (2 mol%)
- Ligand: BrettPhos (4 mol%)
- Base: NaOtBu (1.5 eq) or Cs₂CO₃ (for base-sensitive substrates)
- Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

- Inerting: Charge a reaction vial with amine, aryl halide, Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.
- Solvation: Add degassed 1,4-Dioxane.
- Reaction: Heat to 100°C for 12-18 hours.
- Workup: Filter through a silica plug (elute with EtOAc) to remove Pd residues.
- Purification: Flash chromatography. Note: The methoxy group makes the product less polar than typical aminopyridines.

Key Application: Urea Synthesis (Kinase Hinge Binders)

Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib) to engage the "Gatekeeper" residue.

Protocol C: Isocyanate Coupling

The 4-amine is sufficiently nucleophilic to react with isocyanates without exogenous base, though the 5-methyl group slows the kinetics slightly.

- Reagents: **2-Methoxy-5-methylpyridin-4-amine** (1.0 eq), Aryl Isocyanate (1.1 eq).
- Solvent: DCM or THF (anhydrous).
- Procedure:
 - Dissolve amine in DCM at RT.
 - Add isocyanate dropwise.
 - Stir at RT for 4-16 hours.
 - Self-Validating Step: The urea product often precipitates from DCM. If precipitate forms, filter and wash with cold DCM. If soluble, evaporate and recrystallize from EtOH.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Buchwald	5-Methyl steric hindrance	Switch from XantPhos to BrettPhos or RuPhos. Increase temp to 110°C.
Regioisomers in Nitration	Temperature too high	Keep addition <10°C. The 5-methyl blocks C5, but high temp can degrade the methoxy group.
Demethylation	Acidic cleavage	Avoid strong Lewis acids (e.g., BBr ₃) unless deprotection to the pyridone is desired.
Poor Solubility	H-bonding aggregation	Use polar aprotic mixtures (DMF/DCM) or warm the solvent.

References

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- Imidazo[4,5-c]pyridine Synthesis: Brugarolas, P. et al. "Synthesis of [18F]fluoropyridines via nucleophilic aromatic substitution." Chem. Commun. 2012, 48, 96-98.
- Kinase Inhibitor Design: Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Rev. Cancer 2009, 9, 28-39.

(Note: While specific literature on the exact CAS 1260663-96-4 is limited, protocols are derived from validated methodologies for structurally homologous 2-methoxy-4-aminopyridines.)

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